N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide
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Overview
Description
N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with a piperidine ring, a phenoxy group, and multiple functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide typically involves multiple steps:
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Formation of the Phenoxy Acetyl Intermediate
Starting Materials: 4-chloro-2-methyl-5-propan-2-ylphenol and chloroacetyl chloride.
Reaction Conditions: The phenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxy acetyl intermediate.
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Piperidine Ring Functionalization
Starting Materials: Piperidine and the phenoxy acetyl intermediate.
Reaction Conditions: The phenoxy acetyl intermediate is reacted with piperidine under reflux conditions to introduce the piperidine ring.
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Acetylation
Starting Materials: The piperidine derivative and acetic anhydride.
Reaction Conditions: The final step involves acetylation of the piperidine nitrogen using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxy group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-3-yl]acetamide: Lacks the propan-2-yl group, leading to different binding affinities and biological activities.
N-[1-[2-(4-chloro-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide: Similar structure but with variations in the position of the substituents, affecting its reactivity and applications.
Uniqueness
N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c1-12(2)16-9-18(13(3)8-17(16)20)25-11-19(24)22-7-5-6-15(10-22)21-14(4)23/h8-9,12,15H,5-7,10-11H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUXMIAOMJDOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)N2CCCC(C2)NC(=O)C)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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